molecular formula C22H35NO4S B2489850 Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate CAS No. 817586-35-9

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate

Cat. No.: B2489850
CAS No.: 817586-35-9
M. Wt: 409.59
InChI Key: TWCXFFAZLHDTBY-UHFFFAOYSA-N
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Description

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate is a complex organic compound with the molecular formula C22H35NO4S This compound is notable for its unique structure, which includes a benzo[b]thiophene moiety, a hydroxy group, and a tributylamine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate typically involves the reaction of 4-hydroxybenzothiophene with tributylamine and an appropriate esterifying agent. One common method involves the use of a 10% potassium hydroxide (KOH) aqueous solution as a base to facilitate the reaction . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzo[b]thiophene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzo[b]thiophene ring, leading to a wide range of derivatives .

Scientific Research Applications

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[b]thiophene moiety may interact with various enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Tributylammonium acetate: Similar in structure but lacks the benzo[b]thiophene moiety.

    4-Hydroxybenzothiophene: Shares the benzo[b]thiophene core but lacks the tributylamine ester group.

Uniqueness

Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate is unique due to its combination of a benzo[b]thiophene moiety and a tributylamine ester.

Properties

IUPAC Name

N,N-dibutylbutan-1-amine;2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXFFAZLHDTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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